molecular formula C6H7BrN2 B1627881 2-(1-Bromoethyl)pyrazine CAS No. 91920-65-9

2-(1-Bromoethyl)pyrazine

Cat. No.: B1627881
CAS No.: 91920-65-9
M. Wt: 187.04 g/mol
InChI Key: QMMIOALOPQNWJY-UHFFFAOYSA-N
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Description

2-(1-Bromoethyl)pyrazine is a heterocyclic organic compound with the molecular formula C₆H₇BrN₂ It is a derivative of pyrazine, where a bromoethyl group is attached to the second position of the pyrazine ring

Biochemical Analysis

Biochemical Properties

It is known that pyrazine derivatives can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the interactions of 2-(1-Bromoethyl)pyrazine with enzymes, proteins, and other biomolecules.

Cellular Effects

It is known that pyrazines can be excreted as glucuronates or bound to glutathione via the kidney after hydroxylation . This suggests that this compound could potentially influence cellular processes related to detoxification and excretion.

Molecular Mechanism

Based on its structure, it is likely that it can participate in electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Temporal Effects in Laboratory Settings

It is known that pyrazine derivatives can exhibit different behaviors over time due to factors such as stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

It is known that pyrazines can be involved in various metabolic pathways, including those related to the breakdown of carbohydrates, lipids, proteins, and nucleic acids .

Transport and Distribution

It is known that pyrazine derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that many proteins and small molecules can localize to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromoethyl)pyrazine typically involves the bromination of 2-ethylpyrazine. One common method is the reaction of 2-ethylpyrazine with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Bromoethyl)pyrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form substituted pyrazine derivatives.

    Oxidation: The ethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted pyrazines
  • Carbonyl compounds
  • Reduced ethylpyrazine derivatives

Scientific Research Applications

2-(1-Bromoethyl)pyrazine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents due to its ability to undergo various chemical modifications.

    Material Science: Used in the synthesis of novel materials with specific electronic or photonic properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Comparison with Similar Compounds

    2-Ethylpyrazine: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    2-(1-Chloroethyl)pyrazine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity in chemical reactions.

    2-(1-Iodoethyl)pyrazine: Contains an iodine atom, which is more reactive than bromine, making it suitable for different types of chemical transformations.

Uniqueness: 2-(1-Bromoethyl)pyrazine is unique due to the presence of the bromoethyl group, which provides a balance of reactivity and stability

Properties

IUPAC Name

2-(1-bromoethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-5(7)6-4-8-2-3-9-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMIOALOPQNWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30603760
Record name 2-(1-Bromoethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91920-65-9
Record name 2-(1-Bromoethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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